CCF0058981 -

CCF0058981

Catalog Number: EVT-8342438
CAS Number:
Molecular Formula: C24H19ClN6O
Molecular Weight: 442.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound CCF0058981 was synthesized and characterized in laboratory settings, with its efficacy evaluated through high-throughput virtual screening methods. It has been extensively studied for its interaction with the SARS-CoV-2 main protease, which is crucial for viral replication .

Classification

CCF0058981 falls under the category of small molecule inhibitors. Specifically, it targets viral proteases, which are essential enzymes that cleave viral polyproteins into functional proteins necessary for viral replication. This classification places CCF0058981 among other antiviral agents designed to inhibit viral replication mechanisms .

Synthesis Analysis

Methods

The synthesis of CCF0058981 involves several steps that typically include the reaction of precursor compounds under controlled conditions. The general approach includes:

  1. Reagents: The synthesis utilizes various chemical reagents, including thiourea and bromine, in organic solvents like dry ethanol.
  2. Reaction Conditions: The reaction is often conducted at elevated temperatures (e.g., 100 °C) for several hours to ensure complete conversion of starting materials into the desired product.
  3. Purification: Post-reaction, the mixture is typically subjected to solvent evaporation followed by purification techniques such as column chromatography to isolate CCF0058981 in a pure form .

Technical Details

The technical details surrounding the synthesis involve monitoring the reaction progress using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound. For instance, 1H NMR and 13C NMR spectra are recorded to determine chemical shifts indicative of specific functional groups within CCF0058981 .

Molecular Structure Analysis

Structure

CCF0058981 exhibits a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the target protease. The precise three-dimensional arrangement of atoms in the compound can be elucidated through techniques such as X-ray crystallography.

Data

The molecular formula and structural data reveal that CCF0058981 contains various elements critical for its biological activity. Structural analysis shows that it binds effectively within the active site of the SARS-CoV-2 main protease, inhibiting its function .

Chemical Reactions Analysis

Reactions

CCF0058981 undergoes specific chemical reactions that are pivotal for its mechanism of action as an inhibitor. These reactions primarily involve non-covalent interactions with the active site residues of the main protease.

Technical Details

The binding interactions include hydrogen bonding and hydrophobic interactions that stabilize the inhibitor within the active site. This prevents substrate access and subsequent cleavage by the protease, thereby inhibiting viral replication processes .

Mechanism of Action

Process

The mechanism of action for CCF0058981 involves competitive inhibition of the SARS-CoV-2 main protease. By binding to the active site, it obstructs substrate recognition and processing.

Data

Studies indicate that during this inhibition process, key residues such as cysteine and histidine within the active site play crucial roles in forming transient complexes with CCF0058981, which ultimately leads to decreased enzymatic activity .

Physical and Chemical Properties Analysis

Physical Properties

CCF0058981 is typically characterized by its physical state (solid or liquid), melting point, solubility in various solvents (e.g., dimethyl sulfoxide), and stability under different environmental conditions.

Chemical Properties

Chemically, CCF0058981 is stable under standard laboratory conditions but may exhibit reactivity under specific circumstances due to functional groups present in its structure. Detailed analyses such as thermal stability tests can provide insights into its robustness as a pharmaceutical candidate .

Applications

CCF0058981 has significant scientific applications primarily in antiviral research targeting SARS-CoV-2. Its role as a non-covalent inhibitor positions it as a potential therapeutic agent against COVID-19. Ongoing studies aim to evaluate its efficacy in clinical settings and explore its use in combination therapies with other antiviral drugs .

Introduction to CCF0058981 in Antiviral Research Context

Historical Emergence of SARS-CoV-2 3CLpro Inhibitors

The development of 3CLpro inhibitors accelerated following the 2003 SARS-CoV outbreak, revealing two distinct therapeutic strategies:

  • Covalent inhibitors (e.g., nirmatrelvir): Feature electrophilic warheads (e.g., ketone) that irreversibly modify the catalytic cysteine residue (Cys145). While clinically effective, these compounds often exhibit metabolic instability and require pharmacokinetic boosters like ritonavir [3] [4].
  • Noncovalent inhibitors: Exploit reversible interactions within the protease substrate-binding pockets, circumventing reactivity-related toxicity risks. The ML300 scaffold, identified through the MLPCN (Molecular Libraries Probe Production Centers Network), served as the foundation for developing optimized noncovalent inhibitors [4] [8].

CCF0058981 emerged from systematic structure-based optimization of ML300, spearheaded by Han et al. (2022). X-ray crystallography of SARS-CoV-1 and SARS-CoV-2 3CLpro complexes with ML300 derivatives guided iterative chemical refinements, culminating in CCF0058981 as a lead candidate [4] [8]. This compound demonstrated a significant potency leap over its progenitor, achieving low nanomolar inhibition of SARS-CoV-2 3CLpro (Table 1).

Table 1: Key Biochemical Properties of CCF0058981

PropertyValueMeasurement Context
SARS-CoV-2 3CLpro IC₅₀68 nMEnzymatic inhibition assay
SARS-CoV-1 3CLpro IC₅₀19 nMEnzymatic inhibition assay
Antiviral EC₅₀ (Plaque)558 nMSARS-CoV-2-infected Vero E6 cells
Antiviral EC₅₀ (CPE)497 nMCytopathic effect inhibition
Cytotoxicity (CC₅₀)>50 µMVero E6 cells

Source: [1] [4]

Mechanistic Significance of Noncovalent Protease Inhibition

CCF0058981 exemplifies a noncanonical binding mechanism distinct from peptidomimetic inhibitors. Structural analyses (PDB: 7LMF) reveal its unique interactions within the 3CLpro active site:

  • P1 Benzotriazole Anchoring: The benzotriazole moiety forms a critical hydrogen bond with the imidazole side chain of His163 (distance: 2.8 Å), a residue within the S1 subpocket essential for substrate recognition. This interaction mimics the glutamine side chain binding observed in natural substrates [2] [8].
  • P2/P3 Auxiliary Interactions: The chlorophenyl and pyrazole groups occupy the S2 and S3/S4 hydrophobic subpockets, respectively. The pyrazole nitrogen atoms engage Thr25 and the backbone carbonyl of Cys44 via hydrogen bonds (~3.0 Å). The anilido amide oxygen maintains a conserved interaction with the backbone NH of Glu166 [2] [4].
  • Noncovalent Mechanism: Unlike covalent inhibitors, CCF0058981 lacks electrophilic warheads, relying entirely on reversible binding energy derived from hydrogen bonding, van der Waals contacts, and hydrophobic packing. This minimizes off-target reactivity and retains efficacy against some catalytic site mutants [5] [8].

Properties

Product Name

CCF0058981

IUPAC Name

2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[4-(1H-imidazol-5-yl)phenyl]acetamide

Molecular Formula

C24H19ClN6O

Molecular Weight

442.9 g/mol

InChI

InChI=1S/C24H19ClN6O/c25-19-5-3-4-17(12-19)14-30(20-10-8-18(9-11-20)22-13-26-16-27-22)24(32)15-31-23-7-2-1-6-21(23)28-29-31/h1-13,16H,14-15H2,(H,26,27)

InChI Key

NQTRFDLUODRJKC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CN=CN5

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CN=CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.